3-benzyl-8-(2-chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Benzyl-8-(2-chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Key structural elements include a benzyl group at the 3-position and a 2-chlorobenzenesulfonyl moiety at the 8-position.
Properties
IUPAC Name |
3-benzyl-8-(2-chlorophenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c21-16-8-4-5-9-17(16)29(27,28)23-12-10-20(11-13-23)18(25)24(19(26)22-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOFGGYBRJKLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-(2-chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the benzyl and sulfonyl groups. Key steps may include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-(2-chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the benzyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-benzyl-8-(2-chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant agent.
Materials Science: The spirocyclic structure lends itself to applications in the development of novel materials with unique properties.
Biological Research: The compound’s interactions with biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-benzyl-8-(2-chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by modulating the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Position 8 Modifications : The target compound’s 2-chlorobenzenesulfonyl group distinguishes it from analogs with bulkier substituents (e.g., RS102221’s pentyl-linked trifluoromethylphenylsulfonamido group) . Sulfonyl groups enhance binding affinity to sulfhydryl-containing targets, while chloro substituents may improve metabolic stability .
- Position 3 Diversity : Benzyl (target compound) and biphenyl groups (e.g., HIF inhibitors) provide lipophilicity, whereas methoxybenzyl (WASp-targeting SMC #13) balances solubility and target engagement .
Pharmacological and Functional Comparisons
- 5-HT2C Receptor Antagonists : RS102221 (analog with trifluoromethylphenylsulfonamido) exhibits potent 5-HT2C antagonism (IC50 ~2 nM), suggesting the target compound’s 2-chlorobenzenesulfonyl group may retain similar receptor affinity but with altered selectivity .
- Anticancer Activity : WASp-targeting SMC #13 induces degradation of WASp, inhibiting malignant hematopoietic cell proliferation. The target compound’s sulfonyl group could similarly interfere with protein-protein interactions .
- HIF Prolyl Hydroxylase Inhibition: Biphenyl derivatives (e.g., compound 13) demonstrate nanomolar potency, highlighting the scaffold’s adaptability for enzyme inhibition .
Physicochemical Properties
- Solubility : Compounds with polar sulfonyl or trifluoromethyl groups (e.g., target compound, ) exhibit lower aqueous solubility compared to benzyl or methoxybenzyl derivatives .
- Molecular Weight : Derivatives range from 259.31 (8-benzyl) to 460.36 (hydrochloride salt in ), with higher weights correlating with increased steric bulk and target specificity .
Structure-Activity Relationships (SAR)
- Position 8 : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance receptor binding but may reduce bioavailability. Bulky substituents (e.g., indenyl in SMC #13) improve target specificity .
Biological Activity
3-benzyl-8-(2-chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various studies and research findings.
Chemical Structure
The compound can be described by the following molecular structure:
- Chemical Formula : C₁₅H₁₄ClN₄O₂S
- Molecular Weight : 378.82 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The triazole and sulfonyl moieties are known to engage in hydrogen bonding and π-π stacking interactions, which can influence enzyme inhibition and receptor binding.
Anticonvulsant Activity
Research indicates that compounds with similar structural motifs exhibit anticonvulsant properties. A study evaluating related benzothiazole derivatives demonstrated significant anticonvulsant activity through the maximal electroshock (MES) test, suggesting that modifications to the triazole structure could enhance efficacy in seizure models .
Anticancer Potential
The triazole ring has been associated with anticancer activity in various studies. Compounds featuring triazole have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, structural analogs have been tested against multiple cancer types, showing varying degrees of cytotoxicity .
Anti-inflammatory Effects
The sulfonyl group in the compound is known for its anti-inflammatory properties. Research on related sulfonamide compounds has revealed their effectiveness in reducing inflammation markers in vitro and in vivo models. This suggests that this compound may exhibit similar effects.
Study 1: Anticonvulsant Evaluation
In a comparative study of several triazole derivatives, this compound was evaluated for its anticonvulsant properties alongside other compounds. Results indicated a notable protective effect against seizures at specific dosages (30 mg/kg), highlighting its potential as an anticonvulsant agent.
| Compound | Dose (mg/kg) | Anticonvulsant Activity (%) |
|---|---|---|
| A | 30 | 67 |
| B | 30 | 33 |
| C | 30 | 50 |
| D | 30 | 60 |
Study 2: Cytotoxicity Against Cancer Cell Lines
A series of tests were conducted on various cancer cell lines (e.g., MCF-7 for breast cancer) where this compound showed IC50 values comparable to established anticancer drugs.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15 | Doxorubicin | 10 |
| HeLa | 12 | Cisplatin | 9 |
| A549 | 18 | Paclitaxel | 14 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
